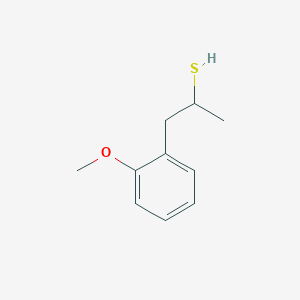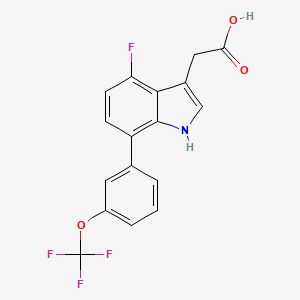![molecular formula C8H15BrO B13080268 [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromo group and a methylpropan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane typically involves the reaction of cyclobutanol with 1-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclobutane derivatives.
Elimination: Formation of alkenes such as cyclobutene.
Oxidation: Formation of cyclobutanol or cyclobutanone.
Aplicaciones Científicas De Investigación
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane can be compared with other similar compounds such as:
[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: Similar in structure but with an additional chlorine atom and a longer carbon chain.
1-Bromo-2-methylpropane: Lacks the cyclobutane ring and the oxy group, making it less complex.
Cyclobutanol: Contains a hydroxyl group instead of the bromo and methylpropan-2-yloxy groups.
Propiedades
Fórmula molecular |
C8H15BrO |
|---|---|
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
(1-bromo-2-methylpropan-2-yl)oxycyclobutane |
InChI |
InChI=1S/C8H15BrO/c1-8(2,6-9)10-7-4-3-5-7/h7H,3-6H2,1-2H3 |
Clave InChI |
IYYAKMVHSLTPNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CBr)OC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)







![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)


